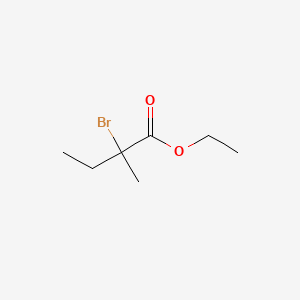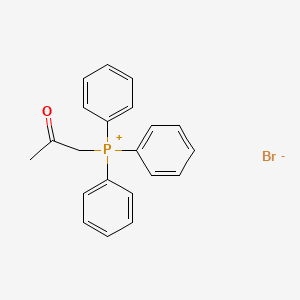
(2-エテニルフェニル)メチルトリメチルアザニウム
概要
説明
Trimethyl(vinylbenzyl)ammonium chloride is a quaternary ammonium salt commonly used as a monomer in polymerization reactions to produce unique polymers. Its structure consists of a vinylbenzyl group attached to a trimethylammonium chloride moiety, which allows for easy radical polymerization and copolymerization. This compound is known for its excellent cationic properties, making it suitable for various applications such as water treatment, papermaking, textiles, coatings, flocculants, coagulants, dispersants, binders, adhesives, and modifiers .
科学的研究の応用
Trimethyl(vinylbenzyl)ammonium chloride has a wide range of scientific research applications, including:
準備方法
Synthetic Routes and Reaction Conditions
Trimethyl(vinylbenzyl)ammonium chloride can be synthesized through the copolymerization of 4-vinylbenzyl chloride and acrylonitrile, followed by quaternization with trimethylamine . The reaction typically involves the use of benzoyl peroxide as an initiator at elevated temperatures (around 80°C) to facilitate the polymerization process . The resulting polymer is then treated with trimethylamine in solvents such as water, ethanol, tetrahydrofuran (THF), or dimethylformamide (DMF) to achieve quaternization .
Industrial Production Methods
In industrial settings, the production of trimethyl(vinylbenzyl)ammonium chloride involves large-scale polymerization and quaternization processes. The use of continuous reactors and optimized reaction conditions ensures high yield and purity of the final product. The polymerization is often carried out in bulk or solution, followed by purification steps to remove unreacted monomers and by-products .
化学反応の分析
Types of Reactions
Trimethyl(vinylbenzyl)ammonium chloride undergoes various chemical reactions, including:
Radical Polymerization: The vinylbenzyl group allows for easy radical polymerization, leading to the formation of homopolymers and copolymers.
Quaternization: The compound can be quaternized with trimethylamine to form quaternary ammonium salts.
Common Reagents and Conditions
Initiators: Benzoyl peroxide is commonly used as an initiator for radical polymerization.
Solvents: Water, ethanol, THF, and DMF are used as solvents during the quaternization process.
Major Products Formed
作用機序
The mechanism of action of trimethyl(vinylbenzyl)ammonium chloride involves its ability to form cationic polymers through radical polymerization. The vinylbenzyl group allows for easy incorporation into different polymer backbones, resulting in polymers with excellent cationic properties . These cationic polymers can interact with anionic species, making them effective in applications such as water treatment and flocculation .
類似化合物との比較
Similar Compounds
Trimethylammonium chloride: A simpler quaternary ammonium salt with similar cationic properties but lacks the vinylbenzyl group, limiting its polymerization capabilities.
(3-Acrylamidopropyl)trimethylammonium chloride: Another quaternary ammonium salt used in polymerization reactions, but with different structural features and applications.
Uniqueness
Trimethyl(vinylbenzyl)ammonium chloride is unique due to its vinylbenzyl group, which allows for easy radical polymerization and copolymerization. This structural feature enables the formation of a wide range of cationic polymers with diverse applications in chemistry, biology, medicine, and industry .
特性
IUPAC Name |
(2-ethenylphenyl)methyl-trimethylazanium | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18N/c1-5-11-8-6-7-9-12(11)10-13(2,3)4/h5-9H,1,10H2,2-4H3/q+1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SVBDYAHXVSJABF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[N+](C)(C)CC1=CC=CC=C1C=C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18N+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80867193 | |
| Record name | (2-Ethenylphenyl)-N,N,N-trimethylmethanaminium | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80867193 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
176.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Light yellow powder; [Sigma-Aldrich MSDS] | |
| Record name | Trimethyl(vinylbenzyl)ammonium chloride | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/19114 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
CAS No. |
26616-35-3 | |
| Record name | Trimethyl(vinylbenzyl)ammonium chloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.043.485 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。











![2-Propanol, 1,1',1'',1'''-[[(2-hydroxypropyl)imino]bis(2,1-ethanediylnitrilo)]tetrakis-](/img/structure/B1584618.png)



![1H-pyrrolo[2,3-b]pyridine, 4-nitro-, 7-oxide](/img/structure/B1584626.png)
